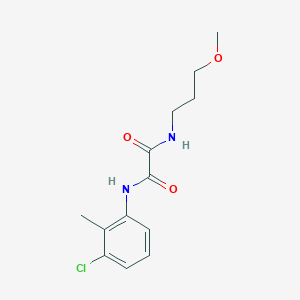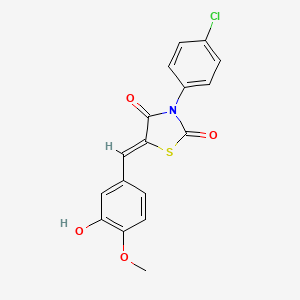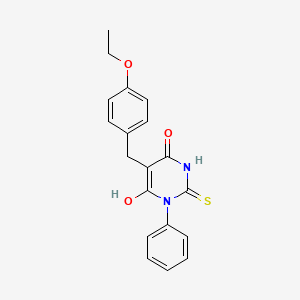
N-(3-chloro-2-methylphenyl)-N'-(3-methoxypropyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-N'-(3-methoxypropyl)ethanediamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as ACR16 and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-(3-methoxypropyl)ethanediamide is not fully understood, but it is believed to act as a selective antagonist of the 5-HT6 receptor. This receptor is involved in the regulation of cognitive function and memory retention, making it a potential target for the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound has a positive effect on cognitive function and memory retention. It has also been shown to have potential therapeutic effects in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, ACR16 has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-chloro-2-methylphenyl)-N'-(3-methoxypropyl)ethanediamide in lab experiments include its high selectivity for the 5-HT6 receptor, its potential therapeutic effects in the treatment of neurodegenerative disorders, and its anti-inflammatory and antioxidant properties. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-(3-methoxypropyl)ethanediamide. One potential direction is to investigate its potential therapeutic effects in the treatment of other neurodegenerative disorders, such as Parkinson's disease. Another direction is to explore its anti-inflammatory and antioxidant properties for the treatment of various inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of N-(3-chloro-2-methylphenyl)-N'-(3-methoxypropyl)ethanediamide involves the reaction of 3-chloro-2-methylbenzoyl chloride with 3-methoxypropylamine and ethylenediamine in the presence of a base catalyst. The resulting compound is then purified using column chromatography to obtain a pure product.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-N'-(3-methoxypropyl)ethanediamide has been studied extensively for its potential applications in various fields. One of the most significant applications of this compound is in the field of neuroscience. Studies have shown that ACR16 has a positive effect on cognitive function and memory retention. It has also been shown to have potential therapeutic effects in the treatment of Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-(3-methoxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3/c1-9-10(14)5-3-6-11(9)16-13(18)12(17)15-7-4-8-19-2/h3,5-6H,4,7-8H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBWAWQHTFEJKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2,4-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B5210477.png)



![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B5210504.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5210506.png)
![isopropyl 2-(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)propanoate](/img/structure/B5210518.png)


![3,5-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5210532.png)
![3-chloro-N-[({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)carbonothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B5210539.png)
![2-[2-(methylthio)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5210546.png)
![2-[3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenylquinazoline](/img/structure/B5210548.png)
![4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5210557.png)